molecular formula C11H16FN B13618371 2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B13618371
M. Wt: 181.25 g/mol
InChI Key: YXEADHYUKBIIES-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It features a phenyl ring substituted with a fluorine atom and a methyl group, along with an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methylbenzene, which can be obtained through the fluorination of 2-methylbenzene.

    Formation of Grignard Reagent: The 3-fluoro-2-methylbenzene is then converted into a Grignard reagent by reacting it with magnesium in the presence of anhydrous ether.

    Addition to Nitrile: The Grignard reagent is subsequently reacted with a nitrile compound to form an intermediate imine.

    Reduction: The imine intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.

    Biological Research: It serves as a tool compound in the study of biological pathways and receptor interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 3-Fluoro-2-methylphenylmagnesium bromide
  • 2-(3-Fluoro-2-methylphenyl)-2-propanol

Uniqueness

2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the amine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-8-9(11(2,3)7-13)5-4-6-10(8)12/h4-6H,7,13H2,1-3H3

InChI Key

YXEADHYUKBIIES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(C)(C)CN

Origin of Product

United States

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